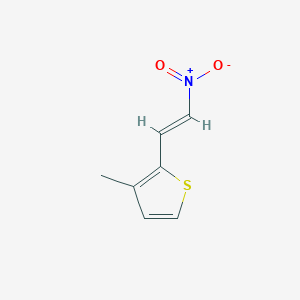

(E)-3-methyl-2-(2-nitrovinyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-[(E)-2-nitroethenyl]thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-6-3-5-11-7(6)2-4-8(9)10/h2-5H,1H3/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHYTCZRPGXHCF-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Elucidation of E 3 Methyl 2 2 Nitrovinyl Thiophene Structure

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy probes the discrete vibrational energy levels of a molecule. By measuring the absorption or scattering of infrared radiation, specific functional groups can be identified, and a unique "fingerprint" for the molecule can be obtained.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy states. The resulting spectrum provides a detailed profile of the functional groups present. For (E)-3-methyl-2-(2-nitrovinyl)thiophene, the key vibrational modes are associated with the thiophene (B33073) ring, the nitrovinyl group, and the methyl substituent.

Key expected absorption bands for this compound include:

NO₂ Group Vibrations : The nitro group is characterized by two strong and distinct stretching vibrations: the asymmetric stretch (ν_as_(NO₂)) typically appearing in the 1550-1500 cm⁻¹ region and the symmetric stretch (ν_s_(NO₂)) in the 1355-1315 cm⁻¹ range. The conjugation with the thiophene ring via the vinyl bridge is expected to influence the exact positions of these bands.

C=C Stretching Vibrations : The spectrum will feature stretching vibrations from the C=C double bonds of both the vinyl group and the thiophene ring. The vinyl C=C stretch (ν_C=C_) is anticipated in the 1640-1610 cm⁻¹ region. The aromatic C=C stretching vibrations of the thiophene ring typically appear between 1600 cm⁻¹ and 1400 cm⁻¹.

C-H Vibrations : Aromatic C-H stretching (ν_C-H_) from the thiophene ring is expected above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear in the 2975-2850 cm⁻¹ range. The vinyl C-H out-of-plane bending vibration is a key indicator of the (E)-configuration, expected to be strong in the 970-960 cm⁻¹ region.

Thiophene Ring Vibrations : The characteristic C-S stretching and ring deformation vibrations of the thiophene moiety are expected in the fingerprint region below 1000 cm⁻¹.

Interactive Data Table: Expected FTIR Peaks for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | >3000 | Thiophene Ring |

| Aliphatic C-H Stretch | 2975-2850 | Methyl Group |

| C=C Stretch (Vinyl) | 1640-1610 | Nitrovinyl |

| Asymmetric NO₂ Stretch | 1550-1500 | Nitro Group |

| C=C Stretch (Aromatic) | 1600-1400 | Thiophene Ring |

| Symmetric NO₂ Stretch | 1355-1315 | Nitro Group |

| C-H Out-of-Plane Bend | 970-960 | Vinyl Group (E-config) |

| C-S Stretch | <1000 | Thiophene Ring |

Note: The table represents expected values based on characteristic group frequencies. Specific experimental data for this compound is not available in the cited literature.

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic laser light. Vibrational modes that are symmetric and involve a change in polarizability tend to be strong in Raman spectra, whereas asymmetric modes and those with a strong dipole moment are often stronger in FTIR.

For this compound, the FT-Raman spectrum would be expected to show strong signals for:

The symmetric stretching vibration of the nitro group (ν_s_(NO₂)).

The C=C stretching vibrations of the vinyl bridge and the thiophene ring, due to the polarizable π-electron system.

The C-S bond vibrations within the thiophene ring.

The combination of FTIR and FT-Raman provides a more complete vibrational analysis, as some modes may be active in one technique but weak or inactive in the other.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. Molecules with conjugated π-systems, such as this compound, exhibit characteristic absorptions in the UV-Vis range.

The structure of this compound features an extended conjugated system encompassing the thiophene ring, the vinyl bridge, and the nitro group. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule is expected to absorb light in the near-UV or visible region, corresponding to a π → π* electronic transition. The nitro group, being a strong electron-withdrawing group, further influences the electronic structure and the energy of this transition. The position of the maximum absorption wavelength (λ_max_) is sensitive to solvent polarity.

While specific experimental data for this compound is not detailed in the available literature, related 3-methyl-thiophene derivatives with conjugated systems show absorption maxima (λ_max_) ranging from the near-UV to the visible part of the spectrum, often between 400 nm and 650 nm, depending on the specific substituents and the solvent used. biointerfaceresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Stereochemical Configuration

NMR spectroscopy is arguably the most powerful tool for the elucidation of the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and their spatial relationships.

¹H NMR Spectroscopy :

Vinyl Protons : The two protons on the vinyl C=C double bond are expected to appear as distinct doublets. The proton attached to the carbon adjacent to the thiophene ring (α-proton) and the proton on the carbon bearing the nitro group (β-proton) will exhibit a large coupling constant (J), typically in the range of 13-16 Hz. This large J-value is definitive proof of the trans or (E)-stereochemistry of the double bond.

Thiophene Protons : The two protons on the thiophene ring will appear in the aromatic region, typically between 7.0 and 8.0 ppm. Their specific shifts and coupling patterns will confirm the substitution pattern.

Methyl Protons : The methyl group protons will appear as a singlet in the aliphatic region, likely around 2.0-2.5 ppm.

¹³C NMR Spectroscopy :

The spectrum will show seven distinct carbon signals, corresponding to the seven carbon atoms in the molecule.

The carbons of the thiophene ring will resonate in the aromatic region (~125-140 ppm).

The two vinyl carbons will also appear in this region, with the carbon attached to the nitro group being significantly influenced by its electron-withdrawing nature.

The methyl carbon will appear at a high field (low ppm value), typically around 15-20 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene C2 | - | - | ~135 |

| Thiophene C3 | - | - | ~130 |

| Thiophene C4 | ~7.2 | d, J ≈ 5 Hz | ~128 |

| Thiophene C5 | ~7.6 | d, J ≈ 5 Hz | ~132 |

| Vinyl Cα | ~7.5 | d, J ≈ 13 Hz | ~134 |

| Vinyl Cβ | ~8.1 | d, J ≈ 13 Hz | ~136 |

| Methyl C | ~2.3 | s | ~15 |

Note: This table is based on data for the parent compound (E)-2-(2-nitrovinyl)thiophene and expected substituent effects. rsc.org The exact values may vary.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides exact coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

A single-crystal X-ray diffraction analysis of this compound would provide invaluable structural information, including:

Confirmation of Stereochemistry : It would unequivocally confirm the (E)-configuration of the nitrovinyl double bond.

Planarity : The analysis would reveal the degree of planarity of the entire conjugated system. It is expected that the thiophene ring and the nitrovinyl group will be nearly coplanar to maximize π-orbital overlap and conjugation.

Bond Lengths and Angles : Precise measurement of all bond lengths and angles would provide insight into the electronic structure. For example, the C-C bond between the thiophene ring and the vinyl group is expected to be shorter than a typical single bond, indicating partial double-bond character due to conjugation. Similarly, the C=C and C-N bonds in the nitrovinyl moiety will reflect the delocalization of electrons.

Intermolecular Interactions : The crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the solid-state properties of the compound.

While specific crystallographic data for this compound has not been reported in the searched literature, analysis of similar thiophene-containing structures confirms the reliability of this technique for establishing such detailed molecular parameters.

Analysis of Supramolecular Interactions, including Hydrogen Bonding

A detailed analysis of the supramolecular interactions for this compound, which would include specific hydrogen bond parameters and a quantitative breakdown of intermolecular contacts through techniques like Hirshfeld surface analysis, is contingent on the availability of its single-crystal X-ray diffraction data. As of this writing, a specific crystallographic study for this compound has not been identified in publicly accessible research databases.

In the absence of direct experimental data for this compound, a predictive discussion based on the analysis of structurally similar nitro-substituted thiophene derivatives can provide insight into the expected nature of its supramolecular assembly. Typically, the crystal packing of such compounds is governed by a combination of weak intermolecular forces.

Expected Supramolecular Interactions:

Hydrogen Bonding: The presence of the nitro group (a potent hydrogen bond acceptor) and various C-H bonds (potential donors) suggests the formation of weak C-H···O hydrogen bonds. These interactions would likely play a significant role in linking molecules into extended chains or networks. The hydrogen atoms on the thiophene ring, the methyl group, and the vinyl group could all potentially act as donors to the oxygen atoms of the nitro group on neighboring molecules.

π-π Stacking Interactions: The planar thiophene ring is expected to facilitate π-π stacking interactions. These interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, would contribute to the stabilization of the crystal lattice, likely resulting in stacked molecular arrangements.

Without experimental data, it is not possible to provide quantitative details such as bond distances, angles, or the percentage contributions of different intermolecular contacts. Such a detailed and accurate analysis awaits future crystallographic investigation of this compound.

Computational Chemistry and Theoretical Modeling of E 3 Methyl 2 2 Nitrovinyl Thiophene

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary method for studying thiophene (B33073) derivatives due to its balance of computational cost and accuracy. For the closely related compound 2-(2-Nitrovinyl)thiophene (B151962), extensive DFT studies using the B3LYP functional with a 6-311G basis set have been conducted to elucidate its properties. researchgate.net These studies provide a strong theoretical framework for understanding (E)-3-methyl-2-(2-nitrovinyl)thiophene.

Table 1: Selected Optimized Bond Parameters for the Analogous 2-(2-Nitrovinyl)thiophene Note: This data is for the non-methylated analogue and serves as a reference.

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length | C=C (vinyl) | ~1.34 Å |

| C-N (vinyl-nitro) | ~1.47 Å | |

| C-C (thiophene-vinyl) | ~1.45 Å | |

| Bond Angle | C-C-N (vinyl) | ~120° |

| C-C-C (thiophene-vinyl) | ~125° |

Data is illustrative based on typical values from DFT calculations on similar structures.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic behavior and reactivity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical stability and the ease of intramolecular charge transfer (ICT). nih.gov

In studies of the related 2-(2-Nitrovinyl)thiophene, the HOMO is primarily localized on the electron-rich thiophene ring, while the LUMO is concentrated on the electron-withdrawing nitrovinyl group. researchgate.net This spatial separation facilitates charge transfer from the thiophene donor to the nitrovinyl acceptor upon electronic excitation. A small HOMO-LUMO gap suggests that the molecule can be easily excited, which is a key characteristic for applications in electronics and nonlinear optics. nih.gov The calculated energy gap for 2-(2-Nitrovinyl)thiophene affirms that charge transfer occurs within the molecule. researchgate.net

Table 2: Frontier Molecular Orbital Data for the Analogous 2-(2-Nitrovinyl)thiophene Note: This data is for the non-methylated analogue and serves as a reference.

| Orbital | Energy (eV) | Description |

| HOMO | Typical range: -6.0 to -7.0 eV | Localized on the thiophene ring |

| LUMO | Typical range: -2.5 to -3.5 eV | Localized on the nitrovinyl group |

| HOMO-LUMO Gap (ΔE) | Typical range: 3.0 to 4.0 eV | Indicates potential for intramolecular charge transfer |

Data is illustrative based on DFT calculations for 2-(2-Nitrovinyl)thiophene as reported in the literature. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values.

For 2-(2-Nitrovinyl)thiophene, MEP analysis reveals that the most negative potential (red and yellow regions) is located around the oxygen atoms of the nitro group, identifying them as the most likely sites for electrophilic attack. researchgate.net Conversely, the regions of positive potential (blue) are found near the hydrogen atoms of the thiophene ring, indicating sites susceptible to nucleophilic attack. This mapping provides a clear visual guide to the molecule's reactive behavior. researchgate.net

Molecules with significant intramolecular charge transfer, like this compound, are candidates for materials with non-linear optical (NLO) properties. These properties are characterized by the first hyperpolarizability (β), a measure of a molecule's second-order NLO response. uobaghdad.edu.iq Organic materials with high β values are sought for applications in optoelectronics and photonics. uobaghdad.edu.iqdtic.mil

DFT calculations are employed to compute the first hyperpolarizability. For the analogous 2-(2-Nitrovinyl)thiophene, these calculations have been performed to evaluate its NLO potential. researchgate.net The presence of a strong donor (thiophene ring) connected to a strong acceptor (nitro group) through a π-conjugated bridge (the vinyl group) is a classic design for enhancing NLO properties. nih.gov The calculated hyperpolarizability values for such systems suggest they are promising candidates for NLO applications. researchgate.netresearchgate.net

Table 3: Calculated First Hyperpolarizability for the Analogous 2-(2-Nitrovinyl)thiophene Note: This data is for the non-methylated analogue and serves as a reference.

| Property | Calculated Value (esu) | Significance |

| First Hyperpolarizability (β) | Value reported to be significant in DFT studies | Indicates a notable second-order NLO response |

The specific value is dependent on the computational method and basis set used. researchgate.net

Fukui functions are used within DFT to identify the most reactive sites within a molecule more quantitatively than MEP maps. These local reactivity descriptors pinpoint which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. For 2-(2-Nitrovinyl)thiophene, Fukui function analysis has been carried out to provide a detailed picture of its local reactivity, correlating well with the predictions from MEP maps. researchgate.net This analysis is crucial for understanding the regioselectivity of chemical reactions involving the compound.

Quantum-Chemical Studies of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry can model the dynamics of chemical reactions. Quantum-chemical studies are used to map out reaction pathways, identify transition state structures, and calculate activation energies. This is particularly relevant for understanding how this compound participates in reactions like cycloadditions.

Theoretical studies on the [3+2] cycloaddition reactions of similar nitroalkenes have been performed using DFT. chemrxiv.orgresearchgate.net These investigations analyze the mechanism, regioselectivity, and stereoselectivity of the reaction. chemrxiv.orgnih.gov For instance, in reactions involving nitroethene derivatives, calculations can determine whether the reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states and any potential intermediates. researchgate.net Such computational studies provide a theoretical foundation for predicting the reaction behavior of this compound and guiding the synthesis of new, complex heterocyclic compounds. researchgate.netthegoodscentscompany.com

Correlation between Structural Features and Optoelectronic Properties

The optoelectronic properties of organic conjugated molecules like this compound are intrinsically linked to their molecular structure. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in exploring these relationships. mdpi.com The planarity of the molecule, the nature of its substituent groups, and the extent of π-conjugation are all critical factors.

The presence of the electron-donating methyl group (-CH₃) at the 3-position and the strong electron-withdrawing nitrovinyl group (-CH=CHNO₂) at the 2-position of the thiophene ring establishes a donor-π-acceptor (D-π-A) framework. This architecture is known to significantly influence the electronic energy levels, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comtaylorfrancis.com

The methyl group tends to raise the HOMO energy level, while the nitrovinyl group effectively lowers the LUMO energy level. mdpi.com This combined effect leads to a smaller HOMO-LUMO energy gap, which is a desirable characteristic for optoelectronic applications as it often corresponds to a red-shift in the absorption spectrum. nih.gov The vinyl bridge facilitates electronic communication between the thiophene donor and the nitro acceptor, further enhancing this effect.

The planarity of the molecule, specifically the dihedral angle between the thiophene ring and the nitrovinyl group, is another crucial determinant of the optoelectronic properties. A more planar conformation allows for more effective π-orbital overlap, leading to enhanced electronic delocalization and a smaller energy gap. rsc.org Computational models can predict the most stable conformation and the corresponding electronic properties.

To illustrate the expected optoelectronic properties based on computational studies of similar thiophene derivatives, the following table presents hypothetical yet realistic data.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -3.5 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 2.7 eV | Determines the intrinsic electronic excitation energy and influences the color and conductivity. |

| Maximum Absorption Wavelength (λmax) | ~450 nm | Indicates the wavelength of light the molecule most strongly absorbs, falling within the visible spectrum. |

Note: These values are illustrative and based on trends observed in related thiophene derivatives. Specific experimental or calculated values for this compound are not publicly available.

Computational Thermochemistry and Relative Stability Analysis

Computational thermochemistry allows for the estimation of thermodynamic properties such as enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). These parameters are crucial for understanding the relative stability of a molecule and its isomers. High-level composite methods can provide accurate thermochemical data. nih.gov

The stability of this compound can be assessed relative to its (Z)-isomer. Generally, the (E)-isomer of vinyl compounds is thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance. In the case of this compound, the bulky nitro group and the thiophene ring are on opposite sides of the vinyl double bond, minimizing steric strain. In contrast, the (Z)-isomer would experience greater steric repulsion between these groups, leading to a higher enthalpy of formation and lower stability.

Below is a table summarizing the expected thermochemical data for this compound and a comparison with its hypothetical (Z)-isomer, based on general principles of computational thermochemistry.

| Compound | Predicted ΔHf° (gas, 298.15 K) | Predicted Relative Stability |

| This compound | Lower Enthalpy | More Stable |

| (Z)-3-methyl-2-(2-nitrovinyl)thiophene | Higher Enthalpy | Less Stable |

Note: The presented data is qualitative and based on established principles of isomeric stability. Precise computational values require specific calculations for these molecules.

Research Applications and Strategic Synthetic Utility of E 3 Methyl 2 2 Nitrovinyl Thiophene

Role as a Versatile Building Block in Heterocyclic Chemistry

(E)-3-methyl-2-(2-nitrovinyl)thiophene serves as a potent and versatile precursor in the synthesis of a wide array of heterocyclic compounds. The reactivity of the nitroalkene moiety is central to its synthetic utility, enabling it to participate in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. Nitroalkenes are well-established as powerful synthons in organic chemistry, capable of acting as Michael acceptors and participating in cycloaddition reactions and other tandem processes that facilitate the construction of complex ring systems. researchgate.net

The presence of both the electron-rich thiophene (B33073) ring and the electron-deficient nitrovinyl group creates a molecule with diverse reactive sites. This electronic profile allows for sequential and controlled reactions, expanding the toolbox for synthetic chemists. Methodologies involving such building blocks are crucial for accessing novel molecular scaffolds that are often explored for biological activity or material properties. frontiersin.orgnih.gov

The construction of fused ring systems is a fundamental goal in organic synthesis, as these structures form the core of many natural products and functional materials. While the direct synthesis of xanthones from this compound is not widely documented in mainstream chemical literature, the inherent reactivity of the nitrovinylthiophene scaffold makes it a plausible precursor for various fused heterocycles. nih.govrsc.orgresearchgate.net The general strategy often involves leveraging the dienophilic nature of the activated double bond or using the nitro group as a linchpin for cyclization.

A notable example demonstrating the potential of this class of compounds in forming fused rings is the Diels-Alder reaction. The unmethylated parent compound, 2-(E-2-nitroethenyl)thiophene, has been shown to react with quinones to yield fused heterocyclic products. Specifically, its reaction with 1,4-benzoquinone (B44022) results in the formation of naphtho[2,1-b]thiophene-6,9-dione, a polycyclic fused system. researchgate.net This [4+2] cycloaddition showcases the ability of the nitrovinylthiophene moiety to act as a diene component, leading to the creation of complex, multi-ring structures. wikipedia.org This reactivity suggests that this compound could similarly participate in cycloaddition reactions to generate substituted, fused thiophene derivatives. mdpi.comresearchgate.net

The synthesis of nitrogen-containing heterocycles is of paramount importance due to their prevalence in pharmaceuticals, agrochemicals, and natural products. nih.govmdpi.com Conjugated nitroalkenes, such as this compound, are exceptionally useful starting materials for this purpose. researchgate.net They can react with a variety of carbon, oxygen, nitrogen, or sulfur nucleophiles, often initiating cascade or tandem reactions that efficiently build heterocyclic rings. researchgate.net

The versatility of nitroalkenes allows for the synthesis of six-membered saturated heterocycles like piperidines, as well as aromatic systems such as pyridines and quinolines. researchgate.net For instance, synthetic strategies often involve a Michael addition of a nucleophile to the nitrovinyl group, followed by an intramolecular cyclization. The nitro group itself can be subsequently transformed into other functional groups, such as amines, to complete the heterocyclic ring. This powerful approach enables the construction of polysubstituted nitrogen heterocycles with a high degree of stereochemical control. researchgate.net The development of such synthetic methods continues to be an active area of research, providing access to structurally diverse molecules for various applications. frontiersin.org

Intermediacy in the Synthesis of Pharmacologically Relevant Thiophene Derivatives

Thiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the basis for numerous approved drugs. manavchem.com The reduction of the nitrovinyl group is a key transformation that converts compounds like this compound into valuable pharmacological intermediates.

A prominent example is the synthesis of the antiplatelet agent Ticlopidine. An improved process for its manufacture involves the reduction of the parent compound, 2-(2-nitrovinyl)thiophene (B151962), using a boron-containing reducing agent like diborane. google.com This reaction efficiently converts the nitrovinyl group to an aminoethyl side chain, yielding 2-(2-thienyl)ethylamine. google.comguidechem.com This ethylamine (B1201723) derivative is a crucial building block that is subsequently converted into Ticlopidine. google.com The same synthetic logic can be applied to the methylated analogue, suggesting that this compound is a direct precursor to corresponding substituted 2-(thienyl)ethylamine derivatives, which can be used to generate novel analogues of Ticlopidine or other bioactive molecules. manavchem.compharmacompass.com

The resulting 2-(thienyl)ethylamine scaffold is a bioisostere of 2-phenethylamine, a core structure found in many neuroactive compounds and other classes of drugs. mdpi.com This makes thiophene-based amines like the one derived from this compound highly valuable for synthesizing compounds targeting a wide range of biological targets, including HCV replication inhibitors and anti-inflammatory agents. chemicalbook.com

| Precursor | Key Transformation | Product Class/Example | Significance | Reference |

|---|---|---|---|---|

| 2-(2-Nitrovinyl)thiophene | Reduction (e.g., with diborane) | 2-(2-Thienyl)ethylamine | Intermediate for the antiplatelet drug Ticlopidine. | google.com |

| 2-(E-2-Nitroethenyl)thiophene | Diels-Alder Reaction (with 1,4-benzoquinone) | Naphtho[2,1-b]thiophene-6,9-dione | Demonstrates utility in synthesizing fused ring systems. | researchgate.net |

| Nitroalkenes (General Class) | Michael Addition / Cyclization | Nitrogen-Containing Heterocycles (e.g., Piperidines, Pyridines) | Versatile route to pharmacologically relevant scaffolds. | researchgate.net |

Applications in the Development of Advanced Materials

The unique electronic properties of the thiophene ring make it a fundamental component in the field of organic electronics. Thiophene-based polymers and small molecules are widely used in devices such as organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The introduction of specific functional groups, such as the nitrovinyl moiety in this compound, can be used to tune the electronic and physical properties of these materials.

Thiophene derivatives are integral to the advancement of organic solar cells (OSCs). They are used both as electron-donating materials in the active layer and as processing additives to optimize device morphology and performance. For example, fused-thiophene materials are designed to enhance light absorption and charge transport in the photovoltaic device. organic-chemistry.org

While this compound itself is not a standard component in high-performance solar cells, its constituent parts are highly relevant. The 3-methylthiophene (B123197) unit is noted for its potential as a more sustainable, non-halogenated solvent for processing OSC active layers, achieving power conversion efficiencies comparable to or higher than those fabricated with traditional harmful solvents. Furthermore, other thiophene derivatives are used as solvent additives to improve the efficiency of state-of-the-art solar cells. researchgate.net The functional groups on this compound provide synthetic handles to incorporate this moiety into larger conjugated systems or polymers designed for OSC applications. The electron-withdrawing nitro group could be used to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, a common strategy in designing acceptor materials for OSCs.

The potential of this compound extends beyond solar cells to a broader range of optoelectronic and functional materials. The combination of an electron-donating thiophene ring and an electron-withdrawing nitrovinyl group gives the molecule a "push-pull" electronic structure, which is a common design motif for nonlinear optical (NLO) materials and electrochromic compounds.

Thiophene-fused systems like dithienothiophene (DTT) are emerging as critical building blocks for future organic electronic materials due to their extended π-conjugation and high charge mobility. organic-chemistry.org Synthetic routes starting from functionalized thiophenes such as this compound could provide access to novel DTT derivatives and other complex fused-thiophene architectures. Additionally, intermediates derived from this compound, such as 2-thiopheneethylamine, can be used to functionalize materials like multiwall carbon nanotubes, potentially altering their electronic properties for specific applications. chemicalbook.com The versatility of this thiophene building block thus opens avenues for the rational design of new materials with tailored electronic and optical properties.

Utility in Catalysis and Enzymatic Reaction Studies

The strategic placement of the nitrovinyl group on the thiophene ring in this compound suggests its potential as a substrate in various catalytic and enzymatic transformations. The electron-withdrawing nature of the nitro group activates the vinyl double bond, making it susceptible to reduction and other addition reactions. While specific and detailed research on the catalytic and enzymatic utility of this compound is not extensively documented in publicly available literature, the reactivity of the closely related compound, 2-(2-nitrovinyl)thiophene, provides significant insights into its potential applications.

A key area of catalytic utility for nitrovinylthiophenes is in reduction reactions to form valuable amine intermediates. For instance, an improved process for the reduction of 2-(2-nitrovinyl)thiophene to 2-(2-thienyl)ethylamine has been developed using a boron-containing reducing agent, specifically diborane. google.com This catalytic reduction is a crucial step in the synthesis of important pharmaceutical compounds. google.com The process is typically carried out in an inert organic solvent at controlled temperatures, highlighting the role of catalysis in achieving specific and efficient chemical transformations. google.com

The broader field of nitroalkene chemistry underscores the potential of this compound in various catalytic reactions. Nitroalkenes are recognized as versatile building blocks in organic synthesis due to their high reactivity and the ability of the nitro group to be transformed into other functional groups. Catalytic hydrogenation is a common method for the reduction of nitroalkenes to the corresponding amines, often employing catalysts such as palladium on carbon. mdpi.com This transformation is fundamental in the synthesis of a wide array of chemical compounds.

The thiophene moiety itself is also a subject of catalytic hydrogenation studies. The hydrogenation of thiophene and its derivatives to form tetrahydrothiophenes (thiolanes) is an important industrial process, often catalyzed by metal sulfides. rsc.orgresearchgate.net The reaction conditions, including temperature and pressure, as well as the choice of catalyst, play a crucial role in the efficiency and selectivity of the hydrogenation process. researchgate.net

While direct and detailed experimental data for the catalytic and enzymatic reactions of this compound are limited, the established reactivity of the nitrovinyl group and the thiophene ring provides a strong basis for its potential utility in these fields. Further research is needed to fully explore and characterize the specific applications of this compound in catalysis and enzymatic reaction studies.

Conclusion and Future Research Perspectives

Summary of Current Research Contributions Pertaining to (E)-3-methyl-2-(2-nitrovinyl)thiophene

While dedicated research focusing exclusively on this compound is not extensively documented, the broader class of nitrovinylthiophenes has been recognized for its synthetic utility. A notable contribution is the role of the closely related compound, 2-(2-nitrovinyl)thiophene (B151962), as a key intermediate in the synthesis of pharmaceutically active molecules. Specifically, its reduction is a critical step in the preparation of 2-(2-thienyl)ethylamine, a precursor to the antiplatelet drug Ticlopidine. This highlights the significance of the nitrovinyl group as a versatile functional handle that can be transformed into an aminoethyl group, a common pharmacophore.

The primary research contribution, therefore, lies in the established reactivity of the nitrovinyl moiety attached to a thiophene (B33073) core. This functionality serves as a valuable building block for constructing more complex molecular architectures. The presence of the methyl group at the 3-position in this compound is anticipated to influence the regioselectivity of reactions on the thiophene ring, a factor that is crucial in synthetic planning.

| Reaction Type | Reagents | Product | Significance |

|---|---|---|---|

| Reduction of Nitro Group | Boron-containing reducing agents (e.g., diborane) | 2-(Thienyl)ethylamine derivatives | Access to key pharmaceutical intermediates. |

Identification of Unexplored Reactivity Pathways and Synthetic Opportunities

The chemical structure of this compound suggests a wealth of unexplored reactivity pathways. The conjugated system formed by the thiophene ring and the nitrovinyl group creates a molecule with distinct electrophilic and nucleophilic centers, opening up avenues for a variety of chemical transformations.

Michael Addition: The carbon-carbon double bond in the nitrovinyl group is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the nitro group. This makes it an excellent Michael acceptor. A wide range of nucleophiles, including carbanions, amines, thiols, and alkoxides, could potentially be added to the β-carbon of the nitrovinyl moiety. This pathway offers a straightforward method for carbon-carbon and carbon-heteroatom bond formation, leading to a diverse array of functionalized thiophene derivatives.

Diels-Alder Reactions: The electron-deficient double bond of the nitrovinyl group can potentially act as a dienophile in [4+2] cycloaddition reactions with suitable dienes. This would enable the construction of complex cyclic and bicyclic structures containing the thiophene scaffold, which are of interest in medicinal chemistry and materials science.

Heterocyclic Synthesis: The nitrovinylthiophene core can serve as a precursor for the synthesis of various heterocyclic systems. For instance, reductive cyclization of the nitro group with a suitably placed functional group on a Michael adduct could lead to the formation of novel fused thiophene heterocycles.

Cross-Coupling Reactions: The thiophene ring itself can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. The directing effects of the methyl and nitrovinyl substituents would play a crucial role in determining the regioselectivity of these reactions, offering opportunities for the synthesis of highly substituted and conjugated thiophene systems.

| Reaction Type | Potential Reactants | Expected Outcome |

|---|---|---|

| Michael Addition | Grignard reagents, organocuprates, enamines | Functionalized thiophenes with extended carbon chains. |

| Diels-Alder Reaction | Cyclopentadiene, furan | Bicyclic thiophene derivatives. |

| Reductive Cyclization | Michael adducts with carbonyl or nitrile groups | Fused heterocyclic systems. |

| Suzuki Coupling | Arylboronic acids | Biaryl systems containing the thiophene moiety. |

Prospects for the Synthesis of Novel Derivatives with Tailored Properties

The synthetic versatility of this compound opens up exciting prospects for the creation of novel derivatives with specific, tailored properties. By strategically modifying the core structure, it is possible to fine-tune its electronic, optical, and biological characteristics.

Materials Science: Thiophene-containing polymers and oligomers are well-known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of the electron-withdrawing nitrovinyl group can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting materials. By synthesizing polymers incorporating the this compound unit, it may be possible to develop new n-type organic semiconductors with improved electron transport properties. Further functionalization through the unexplored reactivity pathways mentioned above could lead to materials with tunable band gaps and enhanced performance in electronic devices.

Medicinal Chemistry: The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs nih.gov. The ability to generate a diverse library of derivatives from this compound through reactions like Michael additions and cycloadditions provides a powerful platform for drug discovery. The introduction of various pharmacophoric groups could lead to the identification of new compounds with potential therapeutic activities, including anticancer, anti-inflammatory, or antimicrobial properties.

Anticipated Advancements in Computational Modeling for Predictive Chemistry and Material Design

Computational modeling is poised to play a pivotal role in accelerating the exploration of this compound and its derivatives. Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties.

Predicting Reactivity: Computational models can be employed to predict the most likely sites for nucleophilic and electrophilic attack, thereby guiding synthetic efforts and helping to rationalize experimental outcomes. For instance, calculating the partial charges on the atoms of the nitrovinyl group can confirm its susceptibility to Michael addition. Furthermore, the activation energies for various potential reaction pathways can be calculated to identify the most favorable synthetic routes.

Designing Novel Materials: For applications in materials science, computational tools can be used to predict the electronic properties of polymers and oligomers derived from this compound. Key parameters such as the HOMO-LUMO gap, ionization potential, and electron affinity can be calculated to assess their potential as organic semiconductors. This in silico screening approach can significantly reduce the time and resources required for the experimental synthesis and characterization of new materials.

Virtual Screening for Drug Discovery: In the context of medicinal chemistry, molecular docking and virtual screening techniques can be used to predict the binding affinity of novel derivatives for specific biological targets. This allows for the rational design of compounds with enhanced potency and selectivity, streamlining the drug discovery process.

Q & A

Q. What experimental techniques are recommended for characterizing the molecular structure of (E)-3-methyl-2-(2-nitrovinyl)thiophene?

Methodological Answer: A combination of spectroscopic and computational methods is essential:

- Vibrational Analysis : Use FTIR (400–4000 cm⁻¹) and FT-Raman (50–4000 cm⁻¹) to identify functional groups and vibrational modes. The nitrovinyl group exhibits distinct C=O and N–O stretching bands, while the thiophene ring shows C–S and C=C vibrations .

- Electronic Absorption : UV-Vis spectroscopy (200–800 nm) can reveal π→π* and n→π* transitions, with nitrovinyl conjugation shifting absorption maxima .

- NMR : ¹H and ¹³C NMR resolve regiochemical details, such as the (E)-configuration of the nitrovinyl group and methyl substitution on the thiophene ring .

- DFT Calculations : Optimize geometry using B3LYP/6-311G to validate bond lengths (e.g., C–S: ~1.71 Å) and dihedral angles (e.g., nitrovinyl-thiophene planarity) .

Q. How can synthetic routes for this compound be optimized for reproducibility?

Methodological Answer: Key considerations include:

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance nitrovinyl group formation via Knoevenagel condensation. Avoid protic solvents to prevent premature hydrolysis .

- Catalyst Selection : Use piperidine or ammonium acetate for base-catalyzed condensation, ensuring controlled reaction rates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes byproducts like unreacted thiophene derivatives. Monitor purity via HPLC (≥98%) .

- Isomer Control : Maintain reaction temperatures below 40°C to favor the (E)-isomer over (Z)-isomerization .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical vibrational spectra?

Methodological Answer: Discrepancies often arise from:

- Basis Set Limitations : The 6-311G basis set may underestimate anharmonic effects in nitrovinyl stretching modes. Hybrid functionals like CAM-B3LYP improve accuracy for conjugated systems .

- Solvent Corrections : Include implicit solvent models (e.g., PCM for DCM) to align calculated IR frequencies with experimental data .

- Scaling Factors : Apply empirical scaling (0.96–0.98) to harmonic frequencies to match observed FTIR/FT-Raman peaks .

Q. What strategies address contradictory data in electronic property measurements (e.g., HOMO-LUMO gaps) between UV-Vis and cyclic voltammetry?

Methodological Answer:

- Bandgap Calibration : UV-Vis measures optical gaps (direct transitions), while cyclic voltammetry reports electrochemical gaps (oxidation/reduction potentials). Use DFT-derived ionization potentials (IP) and electron affinities (EA) to reconcile differences .

- Environmental Effects : Account for solvent polarity in UV-Vis (e.g., λₘₐₓ shifts in DMSO vs. chloroform) and electrolyte interactions in voltammetry .

- Dye Aggregation : Prevent π-stacking artifacts in UV-Vis by diluting samples (<10⁻⁵ M) or using surfactants (e.g., CTAB) .

Q. How does the nitrovinyl substituent influence thiophene’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The nitro group withdraws electron density, activating the thiophene ring toward electrophilic substitution at the 5-position. Use Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids for functionalization .

- Steric Hindrance : The nitrovinyl group’s planarity limits access to the 4-position, favoring regioselective reactions .

- Redox Activity : The nitro group can act as a redox mediator in electrocatalytic applications, but may require protection (e.g., acetylation) during Grignard reactions .

Q. What experimental and computational approaches validate the anti-corrosion properties of this compound?

Methodological Answer:

- Electrochemical Impedance Spectroscopy (EIS) : Measure charge-transfer resistance (Rct) on metal surfaces (e.g., mild steel) in acidic media. Higher Rct values indicate stronger adsorption via thiophene’s sulfur atom .

- Molecular Dynamics (MD) Simulations : Model adsorption energies on Fe(110) surfaces. The nitrovinyl group enhances binding through dipole interactions .

- Global Reactivity Descriptors : Calculate electrophilicity index (ω) and chemical potential (μ) via DFT. Lower μ values correlate with higher electron-donating capacity for corrosion inhibition .

Contradiction Analysis

Q. Why do FTIR and FT-Raman spectra show inconsistent intensities for C–S vibrations?

Resolution :

- Selection Rules : Raman intensity depends on polarizability changes, while IR relies on dipole moment changes. The C–S bond’s polarizability is more sensitive to conjugation with the nitrovinyl group, amplifying Raman signals .

- Crystal Packing : Solid-state FTIR may exhibit splitting due to intermolecular H-bonding, whereas FT-Raman (laser excitation) minimizes such effects .

Q. How to interpret conflicting reports on thermal stability in TGA-DSC analyses?

Resolution :

- Decomposition Pathways : The nitro group decomposes exothermically at ~200°C, while the thiophene ring degrades endothermically above 300°C. Varying heating rates (5–20°C/min) alter observed peak overlaps .

- Atmosphere Effects : Oxidative (air) vs. inert (N₂) conditions shift decomposition profiles. Use combined TGA-MS to identify gaseous byproducts (e.g., NO₂ release) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.